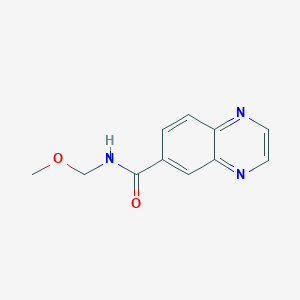
N-(methoxymethyl)quinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(methoxymethyl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse pharmacological activities and are used in various scientific research fields .
Preparation Methods
The synthesis of N-(methoxymethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization to introduce the methoxymethyl and carboxamide groups . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-(methoxymethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(methoxymethyl)quinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Quinoxaline derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(methoxymethyl)quinoxaline-6-carboxamide involves its interaction with various molecular targets. For example, quinoxaline derivatives can intercalate into DNA, causing DNA damage and leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in their anticancer activity.
Comparison with Similar Compounds
N-(methoxymethyl)quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Carbadox: Another veterinary antibiotic.
What sets this compound apart is its unique methoxymethyl and carboxamide functional groups, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(methoxymethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-14-11(15)8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
OIGRPFYGGCUTOL-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)C1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




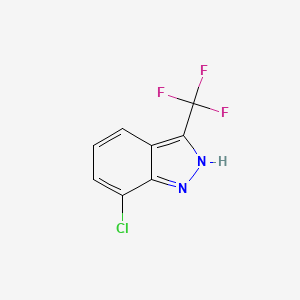


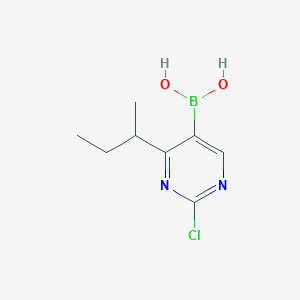
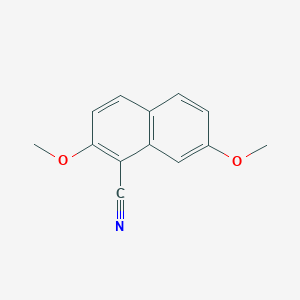

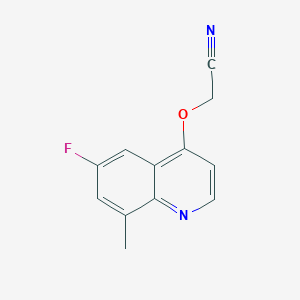

![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)
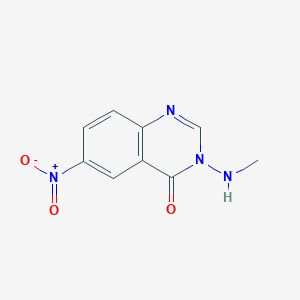
![2,5,7-Trimethyl-2,3,4,9b-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B11887100.png)
![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)
